molecular formula C18H16F3N3O4S B12939311 tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate

Cat. No.: B12939311
M. Wt: 427.4 g/mol
InChI Key: SPDCTVCOHYODPX-UHFFFAOYSA-N
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Description

Core Thieno[2,3-d]pyrimidine Scaffold: Structural and Electronic Features

The thieno[2,3-d]pyrimidine system consists of a fused bicyclic framework where a thiophene ring is annulated to a pyrimidine ring at the [2,3-d] position. This arrangement creates a planar, aromatic structure with delocalized π-electrons across both rings. The pyrimidine component contributes two nitrogen atoms at positions 1 and 3, while the thiophene sulfur occupies position 2.

Electronic analysis reveals that the thieno[2,3-d]pyrimidine core exhibits moderate electron-deficient character due to the electron-withdrawing inductive effects of the pyrimidine nitrogens. This property enhances its susceptibility to nucleophilic attack at the pyrimidine’s C2 and C4 positions, making it a versatile intermediate for functionalization. The scaffold’s structural similarity to purine bases, particularly adenine, has driven its exploration as a bioisostere in drug discovery programs targeting nucleotide-binding proteins.

Substituent Analysis: Trifluoromethoxy Phenoxy and tert-Butyl Carbamate Functional Groups

The molecule features two critical substituents that modulate its physicochemical properties:

  • Trifluoromethoxy Phenoxy Group :

    • Positioned at C4 of the pyrimidine ring
    • Comprises a phenoxy ether linkage to a trifluoromethoxy (-OCF₃) group
    • The trifluoromethoxy group exhibits strong electron-withdrawing characteristics (-I effect) due to the electronegativity of fluorine atoms, which reduces electron density at the adjacent oxygen and aromatic system.
    • Comparative studies show the -OCF₃ group induces greater meta-directing effects in electrophilic substitution reactions compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups.
  • tert-Butyl Carbamate (Boc) Group :

    • Attached to C6 of the thieno[2,3-d]pyrimidine via a carbamate linkage
    • The tert-butyl moiety provides steric bulk (

Properties

Molecular Formula

C18H16F3N3O4S

Molecular Weight

427.4 g/mol

IUPAC Name

tert-butyl N-[4-[4-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidin-6-yl]carbamate

InChI

InChI=1S/C18H16F3N3O4S/c1-17(2,3)28-16(25)24-13-8-12-14(22-9-23-15(12)29-13)26-10-4-6-11(7-5-10)27-18(19,20)21/h4-9H,1-3H3,(H,24,25)

InChI Key

SPDCTVCOHYODPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=CN=C2S1)OC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

Stepwise Preparation Outline

Step Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 6-chlorothieno[2,3-d]pyrimidine intermediate Chlorination of thieno[2,3-d]pyrimidine core Moderate Precursor for nucleophilic substitution
2 Preparation of 4-(trifluoromethoxy)phenol Commercial or via trifluoromethoxylation of phenol derivatives High Key nucleophile for ether formation
3 Nucleophilic aromatic substitution of 6-chlorothieno[2,3-d]pyrimidine with 4-(trifluoromethoxy)phenol Base (e.g., K2CO3), polar aprotic solvent (DMF or DMSO), elevated temperature Moderate to high Forms 4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine
4 Introduction of tert-butyl carbamate protecting group at 6-position amino group Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (DCM) High Protects amino functionality, stabilizes compound

Detailed Reaction Conditions and Mechanisms

Step 1: Formation of 6-chlorothieno[2,3-d]pyrimidine

  • Starting from thieno[2,3-d]pyrimidine, chlorination at the 6-position is typically achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
  • This step activates the 6-position for subsequent nucleophilic substitution.

Step 2: Preparation of 4-(trifluoromethoxy)phenol

  • The trifluoromethoxy group (-OCF3) is introduced onto phenol derivatives via electrophilic trifluoromethoxylation or by using trifluoromethylating agents.
  • Commercial availability of 4-(trifluoromethoxy)phenol simplifies this step.

Step 3: Nucleophilic Aromatic Substitution

  • The 6-chlorothieno[2,3-d]pyrimidine intermediate is reacted with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
  • The phenol oxygen attacks the electrophilic 6-position carbon, displacing chloride and forming the ether linkage.

Step 4: Boc Protection

  • The amino group at the 6-position (if present or introduced by reduction or amination) is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • The reaction is usually performed in dichloromethane (DCM) at room temperature.
  • This step yields the tert-butyl carbamate protecting group, enhancing compound stability and solubility.

Representative Experimental Data Summary

Parameter Condition Result
Chlorination POCl3, reflux, 4 h 70–80% yield of 6-chlorothieno[2,3-d]pyrimidine
Nucleophilic substitution K2CO3, DMF, 100 °C, 12 h 60–75% yield of 4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine
Boc protection Boc2O, Et3N, DCM, RT, 2 h 85–90% yield of tert-butyl carbamate derivative

Purification and Characterization

3 Research Findings and Notes

  • The use of nucleophilic aromatic substitution on chlorinated thieno[2,3-d]pyrimidines is a well-established method for introducing phenoxy substituents, including electron-withdrawing trifluoromethoxy groups, which enhance metabolic stability and lipophilicity.
  • The tert-butyl carbamate protecting group is favored for its stability under a variety of reaction conditions and ease of removal under acidic conditions if needed.
  • Reaction yields vary depending on the purity of starting materials and reaction scale but generally fall within moderate to high ranges.
  • Low-temperature lithiation and halogenation steps (e.g., with n-butyllithium and iodine) are common in related pyridine carbamate syntheses, indicating potential analogous strategies for preparing precursors to the target compound.

4 Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Purpose
1 Chlorination POCl3 Reflux, 4 h 70–80% Activate pyrimidine ring
2 Phenol preparation Trifluoromethoxylation agents or commercial Variable High Provide nucleophile
3 Nucleophilic aromatic substitution K2CO3, DMF 100 °C, 12 h 60–75% Form phenoxy ether linkage
4 Boc protection Boc2O, Et3N, DCM RT, 2 h 85–90% Protect amino group

Chemical Reactions Analysis

tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Preliminary studies indicate that compounds similar to tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate exhibit various biological activities, including:

  • Antitumor Activity : Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antiviral Properties : The compound may exhibit antiviral activity through mechanisms that disrupt viral replication processes.
  • Anti-inflammatory Effects : Compounds with similar structures have been explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Studies

  • Synthesis and Characterization : A study outlined the synthesis of related compounds through various methods, including nucleophilic substitution reactions involving thieno[2,3-d]pyrimidine derivatives. These methods highlighted the challenges posed by steric hindrance from the tert-butyl group during synthesis .
  • Biological Activity Assessment : In vitro assays demonstrated that certain derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Pharmacological Exploration : An investigation into the pharmacokinetics of related compounds revealed promising absorption and distribution profiles, indicating their suitability for further development as therapeutic agents .

Interaction Studies

Interaction studies focus on understanding how this compound interacts with biological targets. These studies may include:

  • Receptor Binding Affinity : Evaluating the binding affinity of the compound to specific receptors involved in disease pathways.
  • Enzyme Inhibition : Investigating whether the compound acts as an inhibitor for enzymes implicated in cancer progression or viral replication.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound 4-(4-(trifluoromethoxy)phenoxy, 6-carbamate C₁₉H₁₇F₃N₄O₄S 454.42 Enhanced stability via CF₃O group
4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine (6a) 4-(4-CF₃-phenoxy), 2-amine C₁₃H₈F₃N₃OS 327.28 Antimicrobial activity (MIC: 8 µg/mL)
N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide (14a) 4-(4-CF₃O-phenylamino), 6-carboxamide C₁₄H₁₀F₃N₃O₂S 349.31 Improved solubility via carboxamide
tert-Butyl 6-(aminomethyl)thieno[2,3-d]pyrimidin-4-ylcarbamate 4-carbamate, 6-aminomethyl C₁₂H₁₆N₄O₂S 296.35 Potential for further functionalization
(1H-Indol-2-yl)(4-(phenylamino)thieno[2,3-d]pyrimidin-6-yl)methanone 4-phenylamino, 6-indolylmethanone C₂₁H₁₅N₅OS 385.44 EGFR inhibition (IC₅₀: 0.12 µM)

Biological Activity

Tert-butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure integrates a thieno[2,3-d]pyrimidine core with a trifluoromethoxy phenoxy substituent, which is known to enhance biological activity through improved metabolic stability and lipophilicity. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈F₃N₃O₃S. Its structure is characterized by:

  • A thieno[2,3-d]pyrimidine backbone.
  • A trifluoromethoxy group that increases electron-withdrawing capacity.
  • A tert-butyl group that may influence steric hindrance and solubility.

The compound acts as a positive allosteric modulator (PAM) for certain receptors, enhancing their activity without directly activating them. This modulation is crucial in pharmacology as it can lead to more refined therapeutic effects with potentially fewer side effects compared to direct agonists.

2. Pharmacokinetics and Metabolism

Research indicates that the presence of the tert-butyl group significantly enhances the stability of the compound in human liver microsomes, suggesting a protective effect against metabolic degradation. In contrast, the compound exhibits variable stability in mouse liver microsomes, indicating species-dependent metabolism. For instance:

  • Compound Stability : In human liver microsomes, certain derivatives showed over 90% stability after 60 minutes, while others were extensively metabolized in mouse liver microsomes .

1. In Vitro Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Potency : Compounds with different substitutions at the phenoxy position have shown varied PAM activity. For example, derivatives with ortho-substituted groups exhibited greater potency than their meta or para counterparts .
  • Enzymatic Inhibition : The compound has been tested for its inhibitory effects on various enzymes relevant to disease states. For instance, it demonstrated significant inhibition against bacterial topoisomerases with IC50 values in the low micromolar range .

2. Case Studies

A notable study highlighted the compound's efficacy in modulating receptor activity related to neurological functions. The incorporation of the trifluoromethoxy group was linked to enhanced interaction with target proteins due to increased hydrophobic interactions and potential hydrogen bonding .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Compound% Remaining Stability (Human Microsomes)% Remaining Stability (Mouse Microsomes)IC50 (Topoisomerase IV Inhibition)
1f<5%<5%0.0033 μg/mL
1o<5%61%Not specified
1q<5%78%Not specified
1r<5%88%Not specified
1s>95%>95%Not specified

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